Ecklonialactone B

Description

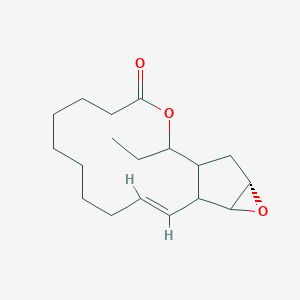

Structure

3D Structure

Properties

CAS No. |

121923-96-4 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

(12E,17S)-2-ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadec-12-en-4-one |

InChI |

InChI=1S/C18H28O3/c1-2-15-14-12-16-18(21-16)13(14)10-8-6-4-3-5-7-9-11-17(19)20-15/h8,10,13-16,18H,2-7,9,11-12H2,1H3/b10-8+/t13?,14?,15?,16-,18?/m0/s1 |

InChI Key |

LGEIXYGSQMJMKE-HWGOPVAASA-N |

SMILES |

CCC1C2CC3C(C2C=CCCCCCCCC(=O)O1)O3 |

Isomeric SMILES |

CCC1C2C[C@H]3C(C2/C=C/CCCCCCCC(=O)O1)O3 |

Canonical SMILES |

CCC1C2CC3C(C2C=CCCCCCCCC(=O)O1)O3 |

Synonyms |

ecklonialactone B |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Ecklonialactone B

The journey to understanding the intricate structure of Ecklonialactone B has relied heavily on sophisticated analytical methodologies. Initially isolated from marine brown algae such as Ecklonia stolonifera and Egregia menziesii, its structure was systematically unraveled using a suite of spectroscopic tools oup.comnih.govoup.comacs.org.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H NMR, ¹³C NMR, DEPT) and two-dimensional techniques (COSY, HMQC, HMBC), has been instrumental in mapping the carbon-hydrogen framework and identifying functional groups. These analyses provide detailed information about chemical shifts, coupling constants, and connectivity, allowing for the assignment of the planar structure oup.comjst.go.jpanalis.com.myacs.org. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) and electrospray ionization (ESI-TOF), has been crucial for determining the exact molecular weight and elemental composition, confirming the molecular formula C₁₈H₂₆O₃ oup.comjst.go.jplipidmaps.org.

X-ray Crystallography: For definitive structural confirmation and unambiguous determination of stereochemistry, X-ray crystallography has played a pivotal role. This technique involves diffracting X-rays off a crystalline sample to generate a three-dimensional electron density map, revealing the precise positions of atoms and their spatial relationships wikipedia.orgpatnawomenscollege.incam.ac.uk. X-ray crystallographic analysis has been employed to establish the structure of this compound and related compounds, providing irrefutable evidence for its molecular architecture and stereochemical configuration oup.comoup.com.

Stereochemical Determination: Beyond the planar structure, determining the absolute stereochemistry of this compound is critical. While NMR and MS provide relative stereochemistry, techniques such as circular dichroism (CD) analysis of derivatives and optical rotation measurements are employed for absolute configuration assignment nih.govacs.org. The optical rotation of this compound has been reported as [α]D -49.3 (c = 1.08, CHCl₃) and [α]28D -40.0 (c=1.15, CHCl₃) acs.orgjst.go.jp. These measurements, combined with comparative NMR data and, where available, X-ray diffraction data, have established the presence of multiple stereocenters within the molecule, including an epoxide ring oup.comresearchgate.net.

Key Spectroscopic and Physical Data for this compound:

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₂₆O₃ | lipidmaps.org |

| Exact Mass | 292.2038 | lipidmaps.org |

| MS (ESI+) | m/z 293.2 [M+H]⁺ | lipidmaps.org |

| Optical Rotation | [α]D -49.3 (c = 1.08, CHCl₃) | jst.go.jp |

| Optical Rotation | [α]28D -40.0 (c=1.15, CHCl₃) | acs.org |

Comparative Structural Analysis within the Ecklonialactone Family

This compound is part of a family of structurally related oxylipins isolated from marine algae. Notable members include Ecklonialactones A, C, D, and E. Comparative analysis of these compounds has revealed both shared structural motifs and subtle differences, providing insights into their biosynthesis and evolutionary relationships.

Structural Similarities and Differences: Ecklonialactones A, B, and E, in particular, have been studied together. Investigations have shown that Ecklonialactones B and E possess the same stereochemistry as Ecklonialactone A at comparable stereocenters, based on similarities in their ¹H and ¹³C NMR data and optical rotation values nih.govacs.org. These compounds typically feature a 14-membered lactone ring and an epoxide moiety, with this compound being characterized by its specific stereochemical configuration at its multiple chiral centers oup.comresearchgate.net. While Ecklonialactone A has been definitively characterized with specific stereochemistry (11S, 12R, 13S, 15R, 16S), this compound shares this stereochemical heritage at analogous positions nih.govacs.org.

Synthetic Studies: Total synthesis efforts for this compound and its analogs, such as the 9,10-dihydro derivative and epimers like 16-epi-Ecklonialactone B and 12,13-diepi-Ecklonialactone B, further illuminate the structural relationships within the family acs.orgresearchgate.net. These synthetic routes often employ strategies that allow for the controlled introduction of stereocenters and functional groups, enabling the creation of both natural products and their structural variants for comparative study. For instance, synthetic pathways have demonstrated how certain transformations, like the opening of an epoxide, can lead to different derivatives, highlighting the reactivity and structural nuances of the ecklonialactone scaffold jst.go.jpresearchgate.net.

Comparative Structural Features of Ecklonialactones:

| Ecklonialactone | Key Structural Features | Stereochemistry (as compared to A) | Reference(s) |

| Ecklonialactone A | 14-membered lactone, epoxide, 5 stereocenters | 11S, 12R, 13S, 15R, 16S | nih.govacs.org |

| This compound | 14-membered lactone, epoxide | Same as A at comparable centers | nih.govacs.org |

| Ecklonialactone E | 14-membered lactone, epoxide | Same as A at comparable centers | nih.govacs.org |

Compound List

Ecklonialactone A

this compound

Ecklonialactone C

Ecklonialactone D

Ecklonialactone E

Eiseniachloride A

Eiseniachloride B

Biosynthetic Investigations and Pathways of Ecklonialactone B

Elucidation of Precursor Molecules in Oxylipin Biosynthesis

The biosynthesis of Ecklonialactone B commences with the oxygenation of polyunsaturated fatty acids (PUFAs), which serve as the fundamental building blocks. Oxylipins in brown algae are generally derived from the lipoxygenase (LOX) mediated oxidation of these fatty acids. For the C18-oxylipin family to which this compound belongs, the primary precursors are believed to be eicosapentaenoic acid (EPA, C20:5) and α-linolenic acid (ALA, C18:3). These fatty acids are abundant in the chloroplasts of brown algae and are readily available for enzymatic conversion. The initial step involves the abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group within the fatty acid chain, a reaction catalyzed by a lipoxygenase enzyme. This is followed by the insertion of molecular oxygen to form a fatty acid hydroperoxide.

| Precursor Molecule | Chemical Formula | Key Structural Feature |

| Eicosapentaenoic Acid (EPA) | C20H30O2 | 20-carbon chain with five cis double bonds |

| α-Linolenic Acid (ALA) | C18H30O2 | 18-carbon chain with three cis double bonds |

Enzymatic Transformations and Lipoxygenase-Mediated Processes

The transformation of the fatty acid precursor into this compound is orchestrated by a series of specific enzymes. The key steps are outlined below:

Lipoxygenase (LOX) Action : The biosynthetic pathway is initiated by a lipoxygenase, which catalyzes the regio- and stereospecific dioxygenation of the polyunsaturated fatty acid precursor. This enzymatic reaction introduces a hydroperoxy group at a specific position on the fatty acid backbone, creating a fatty acid hydroperoxide.

Hydroperoxide Bicyclase Activity : A crucial step in the formation of the characteristic bicyclic core of ecklonialactones is catalyzed by a hydroperoxide bicyclase. Recent studies have identified a cytochrome P450 enzyme, CYP5164A3, in the brown alga Ectocarpus siliculosus that functions as a hydroperoxide bicyclase. This enzyme is believed to play a vital role in the biosynthesis of various heterobicyclic oxylipins, including ecklonialactones and the related compound hybridalactone. nih.govresearchgate.net It acts on fatty acid hydroperoxides, such as 15(S)-hydroperoxide of EPA (15-HPEPE), to facilitate the formation of the bicyclic system. researchgate.net The proposed mechanism involves the formation of an epoxyallylic cation intermediate, which then undergoes cyclization. researchgate.net

Lactonization : The final step in the formation of the this compound structure is a macrolactonization event, where the carboxylic acid functionality at one end of the oxidized fatty acid chain forms an ester bond with a hydroxyl group along the chain, closing the 14-membered ring. The specific enzyme responsible for this lactonization in Ecklonia stolonifera has not yet been fully characterized.

| Enzyme Class | Function in this compound Biosynthesis | Substrate | Product |

| Lipoxygenase (LOX) | Dioxygenation of polyunsaturated fatty acid | Eicosapentaenoic Acid (EPA) / α-Linolenic Acid (ALA) | Fatty Acid Hydroperoxide |

| Hydroperoxide Bicyclase (e.g., CYP5164A3) | Formation of the bicyclic core structure | Fatty Acid Hydroperoxide | Bicyclic intermediate |

| Lactone Synthase (Putative) | Macrolactonization to form the 14-membered ring | Oxidized fatty acid chain with hydroxyl and carboxyl groups | This compound |

Post-Synthetic Modifications and Derivatization in Natural Systems

Following the biosynthesis of the core this compound structure, further modifications can occur in the natural environment of the brown alga. The most well-documented of these is the formation of chlorinated derivatives known as Eiseniachlorides.

Formation of Eiseniachlorides:

Eiseniachlorides are biosynthesized via the nucleophilic opening of the oxirane (epoxide) ring present in ecklonialactones by chloride ions. researchgate.net This reaction is thought to occur in the marine environment where chloride ions are abundant. For instance, Eiseniachloride B is the chlorohydrin derivative corresponding to this compound. This transformation highlights the interplay between enzymatic synthesis and the chemical environment of the producing organism. It has been suggested that the formation of Eiseniachlorides could also be an artifact of extraction procedures using chlorinated solvents, although their natural occurrence is also plausible. researchgate.net

Relationship to Co-occurring and Related Natural Products (e.g., Eiseniachlorides, Hybridalactone)

The biosynthetic pathway of this compound is closely linked to that of other co-occurring oxylipins in brown algae, indicating a divergent pathway from a common precursor.

Eiseniachlorides : As discussed above, Eiseniachlorides are direct derivatives of ecklonialactones, formed by the addition of a chlorine atom and a hydroxyl group across the epoxide ring. This shared structural backbone and the plausible chemical transformation strongly suggest a direct biosynthetic relationship.

Hybridalactone : This complex oxylipin, also isolated from brown algae, shares a similar bicyclic core structure with the ecklonialactones. The discovery of the hydroperoxide bicyclase CYP5164A3, which is implicated in the biosynthesis of both ecklonialactones and hybridalactone, provides strong evidence for a common enzymatic step in their respective pathways. nih.govresearchgate.net It is hypothesized that these different classes of oxylipins arise from the same fatty acid hydroperoxide precursors, with the final product being determined by the specific folding of the substrate in the enzyme's active site or by the action of different downstream enzymes.

This intricate network of biosynthetic pathways underscores the efficiency of natural product synthesis in marine algae, where a small number of precursor molecules and enzymes can give rise to a diverse array of structurally complex and biologically active compounds.

Total Chemical Synthesis Strategies of Ecklonialactone B and Its Analogs

Retrosynthetic Approaches and Key Disconnections

Retrosynthetic analysis of Ecklonialactone B typically involves dissecting the molecule into manageable fragments, prioritizing the formation of the 14-membered lactone ring and the stereodefined cyclopentane (B165970) core. A common retrosynthetic strategy involves disconnecting the macrocycle to reveal an acyclic precursor, which is then further broken down. Key disconnections often target the ester linkage for macrolactonization and strategic carbon-carbon bonds within the carbon skeleton. For instance, a retrosynthetic plan might envision the 14-membered lactone ring being formed via macrolactonization of a suitable seco-acid, with the cyclopentane moiety constructed separately and then coupled. Another approach involves disconnecting the molecule to reveal a chiral cyclopentenoid building block, which is then elaborated and cyclized to form the macrocycle acs.org. A late-stage epoxidation is often strategically placed to install the sensitive epoxide functionality towards the end of the synthesis, avoiding potential degradation or rearrangement in earlier steps acs.orgnih.gov.

Asymmetric Synthesis Methodologies for Enantiopure this compound

Achieving enantiopure this compound necessitates the implementation of asymmetric synthesis techniques to control the stereochemistry at multiple chiral centers. Several key methodologies have been instrumental in these synthetic endeavors.

Catalytic Asymmetric Claisen Rearrangement in Chiral Building Block Construction

The catalytic asymmetric Claisen rearrangement has proven to be a powerful tool for establishing crucial stereocenters in the synthesis of this compound precursors. Specifically, the rearrangement of Gosteli-type allyl vinyl ethers, catalyzed by chiral Lewis acids such as copper(II)-bis(oxazoline) complexes, has been employed to generate enantiomerically enriched α-keto ester building blocks nih.govrsc.orgthieme-connect.com. This method allows for the precise control of stereochemistry during the formation of a new carbon-carbon bond, thereby setting the stage for the construction of the complex carbon framework of the natural product. The efficiency and stereoselectivity of this reaction enable the preparation of chiral acyclic intermediates on a gram scale rsc.org.

Ring-Closing Metathesis (RCM) for Macrocycle and Cyclopentane Formation

Ring-closing metathesis (RCM) has been a cornerstone in constructing the 14-membered lactone ring of this compound acs.orgnih.govacs.orgwiley-vch.desemanticscholar.orgacs.org. This powerful carbon-carbon bond-forming reaction, typically employing ruthenium-based catalysts, allows for the cyclization of acyclic dienes to form macrocyclic alkenes. In some strategies, RCM has also been utilized for the formation of the cyclopentane ring system itself wiley-vch.de. The development of diastereotopos-differentiating variants of RCM has further enhanced the stereochemical control achievable in these macrocyclization events acs.orgnih.gov. While RCM is generally effective for forming macrocycles, careful selection of catalysts and reaction conditions is crucial for achieving high yields and selectivity, particularly for medium-sized rings.

Regio- and Diastereoselective Epoxidation Reactions

The installation of the epoxide functionality is a critical step in the synthesis of this compound, often performed as one of the final transformations to avoid potential epimerization or ring-opening acs.orgnih.gov. Regio- and diastereoselective epoxidation reactions are employed to ensure the correct stereochemistry of the oxirane ring. Strategies have included the direct epoxidation of a precursor alkene libretexts.org or a two-step process involving the formation of a bromohydrin intermediate followed by nucleophilic substitution to close the epoxide ring researchgate.net. The stereochemical outcome of these epoxidations is typically dictated by the substrate's existing stereochemistry and the regioselectivity of the oxygen atom's addition.

Macrolactonization Techniques for the 14-membered Lactone Ring

The formation of the 14-membered lactone ring is a defining step in the synthesis of this compound. Various macrolactonization techniques have been explored, aiming for high yields and minimal side reactions such as macrodiolide formation snnu.edu.cnmdpi.com. Classical methods, like the Yamaguchi macrolactonization or the Corey-Nicolaou macrolactonization, which involve activating the carboxylic acid component, are applicable. More modern approaches might involve transition-metal-catalyzed methods or other esterification strategies that are tolerant of the complex functionalities present in the late-stage precursors.

Synthesis of this compound Analogs

Mechanistic Insights into Chemical Transformations of Ecklonialactone B

Reaction Mechanisms of Key Synthetic Steps (e.g., Claisen, Metathesis, Epoxidation)

The total synthesis of Ecklonialactone B has been achieved through various strategies, often employing a combination of powerful chemical reactions. Key among these are the Claisen rearrangement, ring-closing metathesis, and epoxidation. acs.orgnih.gov

Claisen Rearrangement: A catalytic asymmetric Claisen rearrangement of Gosteli-type allyl vinyl ethers is a pivotal step in several syntheses of this compound. acs.orgnih.gov This nih.govnih.gov-sigmatropic rearrangement proceeds through a concerted, pericyclic mechanism involving a chair-like transition state. nih.gov The use of a chiral catalyst, such as a copper(II)-bis(oxazoline) complex, induces enantioselectivity, leading to the formation of an α-keto ester with a defined stereocenter. nih.gov This reaction strategically positions double bonds within an acyclic precursor, which is essential for subsequent cyclization steps. acs.orgthieme-connect.com

Ring-Closing Metathesis (RCM): RCM is instrumental in forming the five-membered carbocycle of this compound. acs.orgnih.gov This reaction, often catalyzed by ruthenium complexes like the Hoveyda-Grubbs catalyst, involves the intramolecular exchange of alkene groups. acs.orgresearchgate.net The mechanism proceeds via a series of [2+2] cycloadditions and cycloreversions with the metal carbene catalyst. researchgate.net In some syntheses, a ring-closing alkyne metathesis (RCAM) is employed to construct the 14-membered macrocyclic lactone ring, followed by a reduction of the resulting alkyne to a (Z)-alkene. acs.orgnih.gov

Epoxidation: The final step in many synthetic routes to this compound is the regio- and diastereoselective epoxidation of a diene precursor. acs.org This reaction forms the crucial oxirane ring. While reagents like meta-chloroperoxybenzoic acid (m-CPBA) can be highly regioselective, they may yield the undesired diastereomer. acs.org Vanadium-catalyzed, hydroxy-directed epoxidation is another key method, where a vanadium catalyst coordinates to a nearby hydroxyl group, directing the epoxidation to a specific face of the double bond. nih.govjst.go.jp

Stereochemical Control and Chiral Induction Mechanisms

The stereochemistry of this compound is complex, and its control is a major challenge in its synthesis.

Asymmetric Claisen Rearrangement: As mentioned, the use of chiral Lewis acid catalysts in the Claisen rearrangement is a primary method for establishing the initial stereocenter. nih.gov The chiral ligand coordinates to the metal center, creating a chiral environment that favors one transition state over its diastereomer, thus leading to high enantioselectivity. nih.govresearchgate.net The geometry of the allyl vinyl ether precursor also plays a crucial role in determining the stereochemical outcome. nih.gov

Diastereoselective Reactions: Subsequent reactions are often designed to be diastereoselective, with the existing stereocenter(s) directing the stereochemical outcome of new stereocenter formation. For example, the reduction of the α-keto ester obtained from the Claisen rearrangement using a bulky reducing agent like K-Selectride can proceed with high diastereoselectivity to afford a single diastereomer of the corresponding α-hydroxy ester. nih.gov The stereochemical outcome is dictated by the approach of the hydride reagent to the ketone, which is influenced by the steric hindrance of the adjacent stereocenter. harvard.edu

Substrate-Controlled Epoxidation: In the epoxidation step, the stereoselectivity can be controlled by the substrate itself. acs.org For instance, the presence of a hydroxyl group can direct the epoxidizing agent to the same face of the double bond, resulting in syn-epoxidation. jst.go.jp Conversely, steric hindrance can block one face of the double bond, leading to attack from the less hindered face. acs.org

Chemical Reactivity of Specific Functional Groups within the this compound Scaffold (e.g., oxirane ring opening)

The functional groups within the this compound molecule exhibit characteristic reactivities that are important to consider during its synthesis and can be exploited for further transformations. msu.edusolubilityofthings.comceur-ws.orgebsco.com

Oxirane Ring Opening: The oxirane (epoxide) ring in this compound is particularly susceptible to ring-opening reactions due to its inherent ring strain. nih.govnih.gov This reactivity is a double-edged sword; it can be a challenge during synthesis, but it also allows for the generation of derivatives. jst.go.jpresearchgate.net

Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. libretexts.orglibretexts.org A nucleophile then attacks one of the epoxide carbons. In the case of unsymmetrical epoxides, the attack generally occurs at the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state, which has significant SN1 character. libretexts.orglibretexts.org For example, treatment of ecklonialactone A (a related compound) with CDCl₃ can lead to the rapid formation of chlorohydrin derivatives through the nucleophilic attack of chloride on the protonated epoxide. jst.go.jp

Under basic or nucleophilic conditions, the ring-opening follows an SN2 mechanism. libretexts.orglibretexts.org The nucleophile attacks the less sterically hindered carbon of the epoxide, leading to inversion of stereochemistry at that center. libretexts.orglibretexts.org The high propensity of the ecklonialactone oxirane for ring-opening necessitated the development of highly tolerant catalysts for the RCAM step in some syntheses, such as molybdenum alkylidyne complexes with bulky ancillary ligands that temper the Lewis acidity of the metal center and prevent nucleophilic opening of the epoxide. acs.orgnih.govnih.gov

The table below summarizes the key chemical transformations and their mechanistic features in the synthesis of this compound.

| Reaction | Key Reagents/Catalysts | Mechanistic Features | Stereochemical Control |

| Catalytic Asymmetric Claisen Rearrangement | Gosteli-type allyl vinyl ether, {Cu[(S,S)-tert-Bu-box]}(H₂O)₂(SbF₆)₂ thieme-connect.com | nih.govnih.gov-Sigmatropic rearrangement via a chair-like transition state. nih.gov | Chiral Lewis acid catalyst induces enantioselectivity. nih.govresearchgate.net |

| Ring-Closing Metathesis (RCM) | Diene precursor, Hoveyda-Grubbs catalyst acs.org | [2+2] cycloaddition/cycloreversion with a metal carbene. researchgate.net | Forms a trans-1,2-disubstituted cyclopentenoid with high diastereoselectivity. acs.org |

| Ring-Closing Alkyne Metathesis (RCAM) | Diyne precursor, [(Ph₃SiO)₃Mo≡CPh]·OEt₂ acs.orgnih.gov | Alkyne exchange catalyzed by a metal alkylidyne complex. | Forms a macrocyclic alkyne. |

| Diastereoselective Reduction | α-Keto ester, K-Selectride nih.gov | Nucleophilic hydride attack on a carbonyl group. | Steric hindrance from an adjacent stereocenter directs the approach of the reducing agent. harvard.edu |

| Vanadium-Catalyzed Epoxidation | Diene with an allylic alcohol, VO(acac)₂, t-BuOOH jst.go.jp | Coordination of the vanadium catalyst to the hydroxyl group directs the epoxidation. | syn-Epoxidation relative to the directing hydroxyl group. jst.go.jp |

| Oxirane Ring Opening (Acidic) | Epoxide, H⁺, Nucleophile (e.g., H₂O, Cl⁻) jst.go.jplibretexts.org | Protonation of the epoxide oxygen followed by nucleophilic attack at the more substituted carbon (SN1-like). libretexts.orglibretexts.org | Leads to anti-addition of the nucleophile and hydroxyl group. libretexts.org |

| Oxirane Ring Opening (Basic) | Epoxide, Strong Nucleophile (e.g., RO⁻, Grignard reagent) libretexts.org | SN2 attack at the less sterically hindered carbon. libretexts.org | Inversion of stereochemistry at the site of attack. libretexts.org |

Preclinical Research on Ecklonialactone B: Biological Activity and Molecular Targets

In Vitro Biological Activity Evaluation Methodologies

Detailed in vitro studies specifically focusing on isolated Ecklonialactone B are limited in the scientific literature. Much of the available information is derived from studies on extracts of brown algae, which contain a mixture of compounds, including various ecklonialactones.

Cell-Based Assay Systems (e.g., 2D and 3D cell cultures, spheroids)

Specific studies detailing the use of 2D, 3D cell cultures, or spheroid models to evaluate the biological activity of purified this compound have not been identified in the current body of scientific literature.

However, related research on extracts from Ecklonia cava, a source of ecklonialactones, has utilized cell-based assays to investigate anti-inflammatory effects. One study employed lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells and tumor necrosis factor-alpha (TNF-α)/interferon-gamma (IFN-γ)-stimulated HaCaT human keratinocyte cells. scispace.com In these 2D cell culture systems, the extract demonstrated inhibitory effects on the production of reactive oxygen species (ROS), nitric oxide (NO), and prostaglandin E2 (PGE2). scispace.com

Enzymatic Assays for Target Identification

Currently, there are no publicly available studies that have utilized enzymatic assays to specifically identify the molecular targets of this compound.

High-Throughput Screening Approaches for this compound and Analogs

Information regarding the use of high-throughput screening (HTS) approaches for the discovery of biological activities of this compound or its synthetic analogs is not available in the published literature.

Molecular and Cellular Analysis Techniques (e.g., gene expression, protein analysis, immunohistochemistry)

While specific molecular and cellular analyses for purified this compound are not detailed in available research, studies on related compounds from Ecklonia cava provide some insight into potentially applicable techniques. For instance, in the evaluation of other constituents of Ecklonia cava, Western blot analysis has been used to assess the expression levels of proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). scispace.com This technique allows for the quantification of changes in protein expression following treatment with a test compound. However, direct application of these techniques to this compound has not been reported.

There is no available information on the use of gene expression analysis or immunohistochemistry to specifically investigate the effects of this compound.

In Vivo Preclinical Models for Biological Evaluation

Animal Model Selection and Application in Disease Systems

There are currently no published preclinical studies that describe the use of animal models to evaluate the biological activity of this compound in any disease system. While the broader class of oxylipins has been investigated in various animal models for inflammation, cancer, and neurodegenerative diseases, specific in vivo data for this compound is not available.

Advanced Preclinical Models

The use of advanced preclinical models is crucial for evaluating the potential of therapeutic compounds in a context that more closely mimics human physiology. Such models include Patient-Derived Xenografts (PDX), human tissue models, and 3D bioprinting.

Patient-Derived Xenografts (PDX): PDX models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, are highly valued for preserving the biological and genetic characteristics of the original human cancer. championsoncology.comyoutube.com They serve as powerful tools for assessing drug efficacy in a heterogeneous tumor environment. championsoncology.com A comprehensive search of scientific literature and databases reveals no specific studies where this compound has been tested in PDX models.

Human Tissue Models: Ex vivo human tissue models offer a physiologically relevant platform for studying drug effects on human biological systems, bridging the gap between animal studies and clinical trials. nih.govreprocell.com These models can provide critical insights into a compound's mechanism of action and potential side effects. reprocell.com To date, there is no published research detailing the evaluation of this compound using human tissue models.

3D Bioprinting: This technology enables the fabrication of complex, three-dimensional tissue and organ analogs by precisely depositing cell-laden biomaterials, known as bioinks. nih.govresearchgate.net 3D-bioprinted constructs offer a high-fidelity in vitro environment for drug screening and mechanistic studies. nih.gov The application of 3D bioprinting for the assessment of this compound has not been reported in the existing literature.

End-point Analyses in In Vivo Studies

In vivo studies are fundamental for determining the therapeutic potential of a compound. Key analyses include the assessment of tumor growth inhibition and the characterization of the host immune response.

Tumor Growth Inhibition: A primary endpoint in preclinical oncology research is the measurement of a drug's ability to inhibit tumor growth. nih.gov This is often quantified by comparing tumor volume changes in treated versus control groups over time. nih.gov While the antitumor activity of various natural products has been demonstrated in vivo nih.govmdpi.com, specific data on the effect of this compound on tumor growth inhibition in animal models are not available in the literature.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis and Evaluation

Structure-Activity Relationship (SAR) studies are essential for optimizing the therapeutic properties of a lead compound. This involves synthesizing analogs and evaluating how specific structural modifications affect biological activity.

The total synthesis of this compound and several of its stereoisomers and derivatives has been successfully achieved by multiple research groups. nih.govresearchgate.net These synthetic efforts provide the necessary foundation for conducting SAR studies.

Table 1: Synthesized Analogs of this compound

| Analog Name | Structural Modification | Reference |

| (-)-Ecklonialactone B | Natural enantiomer | nih.gov |

| 9,10-dihydro this compound | Saturation of the C9-C10 double bond | nih.gov |

| C16-epi-Ecklonialactone B | Epimerization at the C16 position | researchgate.net |

| 12,13-diepi-Ecklonialactone B | Epimerization at the C12 and C13 positions | researchgate.net |

| ent-Ecklonialactone B | Unnatural enantiomer | researchgate.net |

Despite the successful synthesis of these analogs (Table 1), the subsequent evaluation of their biological activities has not been reported. To establish a clear SAR, these synthesized compounds would need to be tested in relevant biological assays. Such studies would elucidate which structural features of the this compound molecule are critical for any potential therapeutic effects and would guide the design of future analogs with improved potency or other desirable properties.

Advanced Analytical and Characterization Techniques for Ecklonialactone B Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the isolation and purification of Ecklonialactone B from its natural sources, as well as for its analysis in complex mixtures. High-Performance Liquid Chromatography (HPLC) is particularly indispensable, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC): HPLC, especially reversed-phase chromatography using C18 stationary phases, has been employed for the isolation of this compound from seaweed extracts oup.com. Specific methods utilize columns like YMC-Triart C18 (150 mm × 3.0 mm i.d., 5 μm) with a mobile phase gradient of water and acetonitrile, often buffered with formic acid, for coupling with mass spectrometry mdpi.com. Preparative HPLC, employing columns such as Nu 50-7 (32 × 250 mm) with heptane-EtOAc mobile phases, has been used for baseline separation of isomers thieme-connect.com.

Gas Chromatography-Mass Spectrometry (GC-MS): While less commonly cited for this compound itself compared to HPLC, GC-MS is a valuable technique for the analysis of volatile or semi-volatile compounds, and has been mentioned in the context of its synthesis researchgate.net.

Table 1: Chromatographic Separation Techniques for this compound

| Technique | Column Type | Mobile Phase | Gradient/Conditions | Detection Method | Notes | Source |

| HPLC | YMC-Triart C18 (150 mm × 3.0 mm i.d., 5 μm) | H2O (A) + MeCN (B) (0.01% formic acid) | 10% B to 60% B (40 min), hold at 60% B (12 min), to 100% B (40 min), hold at 100% B (12 min), return to 10% B (0.1 min), hold for 5 min. | UV/Vis, MS (qTOF) | Used for HPLC-qTOFMS analysis and dereplication. | mdpi.com |

| HPLC | Megapak SIL-C18 (32 × 250 mm) | MeOH/H2O (85:15) | Not specified | Not specified | Used for isolation of Ecklonialactone A and B. | oup.com |

| Preparative HPLC | Nu 50-7 (32 × 250 mm) | Heptane-EtOAc (95:5) | 20 mL/min | Not specified | Used for baseline separation of isomers. | thieme-connect.com |

| Chiral HPLC | Not specified | Not specified | Not specified | Not specified | Used for determination of enantioselectivities. | acs.org |

| GC-MS | Not specified | Not specified | Not specified | Not specified | Mentioned in context of synthesis. | researchgate.net |

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for unequivocally determining the molecular structure and elemental composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 1D (¹H, ¹³C) and 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Rotating Frame Overhauser Effect Spectroscopy (ROESY), are crucial for elucidating the complete structure, connectivity, and stereochemistry of this compound mdpi.comnih.gov. These methods provide detailed information about the arrangement of atoms and functional groups within the molecule. For instance, ROESY correlations help establish spatial proximity between protons, aiding in stereochemical assignments mdpi.com.

High-Resolution Mass Spectrometry (HRMS): HRMS, particularly coupled with Electrospray Ionization (ESI) and Time-of-Flight (TOF) analyzers (e.g., ESI-TOF, qTOF-MS), provides highly accurate mass measurements, allowing for the determination of the exact molecular formula of this compound. For example, HRMS has confirmed the molecular formula C18H27O3 with an exact mass of 313.1751 ([M+Na]⁺) for synthetic this compound figshare.com. HRMS/MS fragmentation analysis further aids in structural confirmation by revealing characteristic fragment ions mdpi.comresearchgate.net.

Table 2: Spectroscopic Characterization of this compound

| Technique | Parameter | Value(s) for this compound | Notes | Source |

| HRMS (ESI) | Molecular Formula | C18H27O3 | Calculated from exact mass. | mdpi.com, researchgate.net |

| HRMS (ESI) | Exact Mass (M+Na) | 313.1774 (Calcd), 313.1751 (Found) | For synthetic this compound. | figshare.com |

| NMR (¹H) | Key Techniques | 1D (¹H, ¹³C), 2D (HMBC, ROESY) | Used for structure elucidation and confirmation of connectivity and stereochemistry. | mdpi.com, nih.gov |

| NMR (¹³C) | Key Techniques | 1D (¹H, ¹³C), 2D (HMBC, ROESY) | Used for structure elucidation and confirmation of connectivity and stereochemistry. | mdpi.com, nih.gov |

| MS/MS | Fragmentation Analysis | Characteristic fragments observed | Used in dereplication and structure elucidation. | mdpi.com, researchgate.net |

Chiral Analysis Methods

This compound possesses chiral centers, making the determination of its absolute stereochemistry essential. Chiral analysis methods are employed to distinguish between enantiomers and to confirm the stereochemical integrity of the molecule.

Polarimetry: Measurement of optical rotation ([α]D) is a fundamental technique for assessing the chirality of a compound. For this compound, an optical rotation of -49.3° (c 1.08, CHCl3) has been reported for the natural product oup.com, while a synthetic sample showed -44.2° (c 0.24, CHCl3) jst.go.jp.

Chiral Chromatography: Chiral HPLC is a powerful tool for separating and quantifying enantiomers, enabling the determination of enantiomeric excess (ee) or enantiomeric ratio (er) acs.orgunipi.it. This technique is vital for verifying the stereochemical purity of synthesized this compound or for resolving racemic mixtures.

NMR Spectroscopy: Advanced NMR techniques, particularly ROESY, can provide insights into relative stereochemistry by revealing through-space correlations between protons.

Table 3: Chiral Analysis and Stereochemistry of this compound

| Technique | Parameter | Value(s) for this compound | Notes | Source |

| Polarimetry | Optical Rotation ([α]D) | -49.3° (c 1.08, CHCl3) | Measured for natural product. | oup.com |

| Polarimetry | Optical Rotation ([α]D) | -44.2 (c 0.24, CHCl3) | Measured for synthetic compound. | jst.go.jp |

| HPLC | Chiral Separation | Used for enantiomer determination/separation | Implied by "determination of enantioselectivities by HPLC". | acs.org, unipi.it |

| Mass Spec | Isomeric Forms | (S/R), (R/S) | Indicates potential for enantiomers or racemic mixtures. | mdpi.com, researchgate.net |

| NMR | Stereochemical Analysis | HMBC, ROESY correlations | Used to determine relative and absolute stereochemistry. | mdpi.com, nih.gov |

Derivatization Strategies for Enhanced Spectroscopic Detection and Quantitation

Derivatization involves chemically modifying a molecule to improve its detectability, separability, or to facilitate specific analytical measurements. While direct derivatization methods for this compound are not extensively detailed, general strategies employed in natural product analysis are applicable.

For instance, derivatization of hydroxyl groups, such as forming dibenzoate esters, has been used in conjunction with Circular Dichroism (CD) analysis to determine the absolute stereochemistry of related compounds like Ecklonialactone A nih.gov.

In broader analytical contexts, derivatization is employed to convert analytes into more volatile or detectable forms for techniques like GC-MS, as seen in the derivatization of hydroxy acids researchgate.net. Such strategies could potentially be applied to this compound to enhance its chromatographic behavior or spectroscopic signals if required for specific quantitative analyses.

Application of Modern Dereplication Strategies

Dereplication is a crucial process in natural product discovery that aims to rapidly identify known compounds within a complex extract, thereby avoiding the re-isolation and characterization of already identified molecules. Modern analytical techniques, particularly hyphenated methods, are central to effective dereplication.

HPLC-qTOFMS and Relative Mass Defect (RMD): High-resolution mass spectrometry coupled with HPLC (HPLC-qTOFMS) is a cornerstone of modern dereplication mdpi.comnih.gov. By analyzing retention times, accurate mass measurements, and MS/MS fragmentation patterns, compounds can be identified by comparing them against spectral databases. The concept of Relative Mass Defect (RMD) further aids in this process, allowing for the grouping and tentative identification of compounds within complex mixtures mdpi.comresearchgate.netnih.gov. This compound has been identified in extracts using RMD values of -4.96 and 7.75, facilitating its rapid detection mdpi.comresearchgate.netnih.gov.

Database Searching: The integration of experimental data with in-house and online spectral databases, leveraging software like MassHunter, significantly accelerates the dereplication workflow mdpi.comnih.gov. This allows researchers to quickly ascertain whether a detected compound, such as this compound, is already known, thereby focusing efforts on novel molecular entities.

Table 4: Dereplication Metrics for this compound

| Technique/Metric | Parameter | Value(s) for this compound | Notes | Source |

| HPLC-qTOFMS | RMD | -4.96 | Used for identification in complex mixtures. | mdpi.com, nih.gov |

| HPLC-qTOFMS | RMD | 7.75 | Used for identification in complex mixtures. | researchgate.net |

| MS/MS | Fragmentation Patterns | Characteristic fragments observed | Compared against databases for identification. | mdpi.com, researchgate.net |

| Database Searching | Comparison | Against in-house and online databases | Facilitates rapid identification of known compounds. | nih.gov |

Q & A

Q. What structural characteristics differentiate Ecklonialactone B from other Ecklonialactone variants (A–F)?

this compound (51) is distinguished by a six-membered carbocyclic ring with a nested three-membered ring, unlike Ecklonialactone A (five-membered ring with two double bonds) or Ecklonialactone E (eight-membered ring with three double bonds). Structural elucidation relies on spectroscopic methods (e.g., NMR, X-ray crystallography) and comparative analysis of ring size, substituent positions, and stereochemistry .

Q. What methodologies are employed for the total synthesis of this compound?

The total synthesis of (-)-ecklonialactone B involves:

- Catalytic asymmetric Claisen rearrangement of Gosteli-type allyl vinyl ethers to generate α-keto ester intermediates.

- Ring-closing metathesis (RCM) for macrocycle formation, including diastereotopos-differentiating variants to control stereochemistry.

- B-alkyl Suzuki-Miyaura cross-coupling and regioselective epoxidation as key steps .

Q. How is the biological activity of this compound evaluated in preclinical studies?

Standard assays include:

- Cytotoxicity screening (e.g., MTT assay) against cancer cell lines.

- Mechanistic studies (e.g., enzyme inhibition assays for oxidative pathways).

- In vivo models to assess bioavailability and toxicity. Reproducibility requires adherence to protocols from journals like Sensors and Actuators B: Chemical, which emphasize detailed data deposition and statistical validation .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound?

- Meta-analysis : Systematically compare study designs (e.g., dosage, cell lines, controls) using frameworks like Cochrane Reviews to identify bias .

- Statistical re-evaluation : Apply sensitivity analysis to assess robustness of conclusions, particularly for observational studies where correlation ≠ causation .

- Replicate synthesis : Verify compound purity and stereochemistry, as impurities or isomeric mixtures may skew bioactivity results .

Q. What experimental design challenges arise in optimizing this compound’s stereoselectivity during synthesis?

- Diastereotopos differentiation : Achieving enantiomeric excess (ee) >90% in RCM requires precise catalyst selection (e.g., Grubbs vs. Hoveyda-Grubbs) and solvent optimization .

- Epoxidation regioselectivity : Control via steric and electronic effects of adjacent substituents. Computational modeling (DFT) can predict transition states to guide reaction conditions .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

- High-field NMR : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals in complex macrocyclic systems.

- X-ray crystallography : Resolve absolute configuration ambiguities, particularly for nested ring systems .

- Comparative databases : Cross-reference with published spectra of analogous Ecklonialactones (A–F) .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Mid-stage intermediates : Optimize purification (e.g., flash chromatography vs. HPLC) to minimize loss.

- Catalyst screening : Test Ru-, Mo-, or W-based catalysts for RCM efficiency. For example, Hiersemann et al. reported 34% yield improvements via iterative catalyst tuning .

Methodological Best Practices

Q. How to ensure reproducibility in this compound research?

Q. What interdisciplinary approaches enhance this compound’s research scope?

How to formulate a robust research question for this compound studies?

- Specificity : Avoid broad inquiries like "Is this compound bioactive?" Instead, ask, "How does this compound’s nested ring structure influence its inhibition of COX-2 in triple-negative breast cancer cells?"

- Gap analysis : Use systematic reviews (e.g., PRISMA) to identify understudied areas, such as its role in oxidative stress pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.